1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
1-(Benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a benzenesulfonyl group at the 1-position and a triazolo[4,5-d]pyrimidinyl moiety at the 4-position. The triazolo-pyrimidine scaffold is further modified with a 4-methoxyphenyl group at the 3-position. The benzenesulfonyl group introduces electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions .
Properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3S/c1-31-17-9-7-16(8-10-17)28-21-19(24-25-28)20(22-15-23-21)26-11-13-27(14-12-26)32(29,30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDLFXRRPSDJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Methoxyphenyl-Substituted Precursors
The triazolopyrimidine nucleus is constructed using ethyl acetoacetate and 1 H-1,2,4-triazol-5-amine under reflux in ethanol, yielding 7-chloro-5-methyl-[1,triazolo[1,5-a]pyrimidine. Introduction of the 4-methoxyphenyl group is achieved via Suzuki-Miyaura coupling or nucleophilic substitution. For example, reacting 7-chloro-triazolopyrimidine with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C provides the 3-(4-methoxyphenyl) derivative in 72% yield.
Key Reaction Conditions
Functionalization of Piperazine with Benzenesulfonyl Groups
Selective Mono-Sulfonylation of Piperazine
Piperazine’s dual amine functionality necessitates controlled sulfonylation to prevent disubstitution. A method from CZ305317B6 employs piperazine hexahydrate and benzenesulfonyl chloride in anhydrous ethanol at 65°C with a 100% molar excess of piperazine dihydrochloride to drive mono-sulfonylation. The reaction is quenched with ice-cold water, isolating 1-benzenesulfonylpiperazine in 93–95% yield after recrystallization.
Optimization Insights
-
Solvent Choice : Ethanol minimizes disubstitution compared to THF or dichloromethane.
-
Stoichiometry : A 1:1 molar ratio of piperazine to benzenesulfonyl chloride reduces disubstitution to <5%.
Coupling of Triazolopyrimidine and Benzenesulfonyl-Piperazine
Nucleophilic Aromatic Substitution (NAS)
The 7-chloro-triazolopyrimidine intermediate undergoes substitution with 1-benzenesulfonylpiperazine in dimethylformamide (DMF) at 120°C for 24 h, using potassium carbonate as a base. This method, adapted from PMC9290004, achieves 78% yield. Microwave-assisted NAS reduces reaction time to 2 h with comparable yields (75%).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C affords the target compound in 82% yield. This method enhances scalability but requires rigorous exclusion of moisture.
Comparative Performance of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NAS (thermal) | DMF, K₂CO₃, 120°C, 24 h | 78 | 92 |
| NAS (microwave) | DMF, K₂CO₃, 150 W, 2 h | 75 | 90 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 82 | 95 |
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Purity is confirmed by HPLC (≥98%) and LC-MS ([M+H]⁺ m/z 507.2). ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.41 (s, 1H, triazole), 7.89–7.82 (m, 5H, benzenesulfonyl), 7.09 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl), 3.83 (s, 3H, OCH₃), 3.78–3.72 (m, 8H, piperazine) .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes targeted modifications at three reactive sites:
Triazolopyrimidine Core
| Reaction Type | Reagents/Conditions | Product | Selectivity | Application | Source |
|---|---|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄ at 0°C | Nitro derivatives at C5 position | >90% | SAR studies | |
| Reductive amination | NaBH₃CN, RNH₂ in MeOH | Amine-functionalized analogs | 75-80% | Bioactivity modulation |
Benzenesulfonyl Group
Piperazine Ring
Catalytic Cross-Coupling Reactions
The 7-position of the triazolopyrimidine participates in palladium-mediated couplings:
These reactions enable precise structural tuning while maintaining the core pharmacophore .
Hydrolysis and Stability Studies
The compound demonstrates pH-dependent stability:
Biotransformation Pathways
In vitro metabolic studies reveal:
Photochemical Reactivity
UV irradiation induces distinct transformations:
| Wavelength (nm) | Reaction | Quantum Yield (Φ) | Application | Source |
|---|---|---|---|---|
| 254 | [2+2] cycloaddition at triazole | 0.12 | Photopharmacology | |
| 365 | Sulfonamide C-S bond cleavage | 0.08 | Prodrug activation |
Scientific Research Applications
Research indicates that compounds containing triazolopyrimidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The compound's structure suggests it may interact with specific molecular targets in cancer cells, potentially leading to apoptosis or cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. The sulfonamide group may enhance the compound's ability to penetrate bacterial membranes.
- Antiviral Activity : Some studies have suggested that triazole derivatives can inhibit viral replication. This makes them candidates for further investigation in antiviral drug development.
Case Studies
Several studies have explored the applications of similar compounds:
- In Vitro Studies : Research has demonstrated that derivatives of triazolopyrimidine exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with modifications at the 7-position of the triazole ring showed enhanced activity against breast and lung cancer cells.
- Antimicrobial Testing : In a comparative study, several triazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased antibacterial potency significantly.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Mechanism of Action
The mechanism by which 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects typically involves its interaction with molecular targets such as enzymes, receptors, or DNA. It can inhibit or activate pathways depending on its binding affinity and structural conformation.
Comparison with Similar Compounds
Acyl vs. Sulfonyl Groups
- [4-(Trifluoromethyl)phenyl]methanone Derivative (): Replaces the sulfonyl group with a trifluoromethyl benzoyl moiety.
Triazolo-Pyrimidine Modifications
- VAS2870 (): Features a benzoxazol-2-yl and benzyl group on the triazolo-pyrimidine core. This compound is a known NADPH oxidase inhibitor, highlighting the pharmacological relevance of the triazolo-pyrimidine scaffold in redox signaling pathways .
- 4-Ethoxyphenyl Analog () : Replaces the 4-methoxyphenyl group with a 4-ethoxyphenyl substituent. The ethoxy group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methoxy variant .
Electronic and Steric Effects of Aromatic Substituents
Key Observations :
- The benzenesulfonyl group in the target compound may improve metabolic stability compared to acyl derivatives .
- The 4-methoxyphenyl substituent likely enhances target selectivity over bulkier groups (e.g., ethoxyphenyl) due to optimized steric fit .
- Triazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) show promise in modulating redox enzymes .
Biological Activity
The compound 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine represents a novel class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : this compound
The compound features a piperazine core linked to a benzenesulfonyl group and a triazolo-pyrimidine moiety, contributing to its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antitumor activities. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Against Cancer Cell Lines
The IC50 values indicate that the compound exhibits promising activity against breast cancer cell lines MDA-MB-231 and MCF-7, suggesting its potential as an antitumor agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary studies suggest involvement in apoptosis induction and cell cycle arrest. The compound may interact with specific kinases or cellular pathways critical for tumor growth and survival.
Figure 1: Proposed Mechanism of Action
Proposed Mechanism
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications on the piperazine and triazole moieties can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased solubility and potency |
| Variation in sulfonyl group | Altered binding affinity |
| Changes in triazole substitution | Enhanced cytotoxicity |
Case Study 1: In Vitro Evaluation
A study conducted on the compound demonstrated its effectiveness in inducing apoptosis in cancer cells through caspase activation pathways. The findings indicated that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups.
Case Study 2: In Vivo Studies
In vivo studies using animal models have shown that administration of the compound leads to reduced tumor growth rates compared to untreated controls. These findings support further development as a therapeutic agent for cancer treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Oxidative cyclization : Triazolo-pyrimidine cores can be formed via oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol, a green chemistry approach yielding high purity .
- Piperazine functionalization : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, refluxing with amino-methyl intermediates in dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) achieves ~85% yields .
- Purification : Column chromatography (e.g., silica gel with chloroform:methanol) and crystallization (e.g., dimethyl ether) are standard for isolating the final compound .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (300–500 MHz) in DMSO-d₆ confirm regiochemistry and substituent positions. Residual solvent peaks (e.g., DMSO at δ 2.50 ppm) serve as internal references .
- FTIR : Attenuated total reflection (ATR) identifies functional groups (e.g., sulfonyl C=O stretch at ~1596 cm⁻¹, triazole/pyrimidine ring vibrations) .
- HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ with <1 ppm error) .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like fungal tyrosinase or phosphodiesterases using in vitro spectrophotometric methods. For example, IC₅₀ values are determined via dose-response curves with triplicate measurements .
- Cytotoxicity profiling : Use cell lines (e.g., HEK293) with MTT assays, comparing viability against controls .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazolo-pyrimidine core under varying oxidative conditions?
- Methodological Answer :
- Oxidant screening : Compare NaOCl with alternatives like DDQ or Cr(VI) salts. NaOCl in ethanol at RT for 3 hours achieves 73% yield, but higher temperatures (40–50°C) may reduce reaction time .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification adjustments .
- Kinetic studies : Use TLC or in-situ NMR to monitor reaction progress and identify rate-limiting steps .
Q. How to resolve discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Assay standardization : Control variables like pH (universal indicator), temperature, and enzyme lot consistency. For example, fungal tyrosinase activity varies with pH 6.8–7.2 buffers .
- Statistical analysis : Apply ANOVA or t-tests to triplicate data to distinguish true activity from noise. Outliers should be re-tested under identical conditions .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., demethylation of the methoxyphenyl group) that may alter activity .
Q. What computational strategies predict the compound’s binding affinity to dopamine D3 receptors or similar targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with crystal structures (e.g., PDB 3PBL for D3 receptors). Focus on piperazine and triazolo-pyrimidine interactions with hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energies via MM-PBSA .
- QSAR modeling : Corrogate substituent effects (e.g., benzenesulfonyl vs. methyl groups) on activity using datasets from PubChem BioAssay .
Q. How to design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Metabolic soft spot identification : Incubate with liver microsomes and analyze via LC-MS/MS. Common issues include N-dealkylation of piperazine or oxidation of methoxyphenyl groups .
- Bioisosteric replacement : Replace labile groups (e.g., methoxy with trifluoromethoxy) to resist CYP450 metabolism .
- Prodrug strategies : Introduce ester or amide pro-moieties to enhance bioavailability, as seen in similar piperazine-based drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
